

# A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in ADC Construction

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Azido-PEG2-propargyl |           |
| Cat. No.:            | B1400588             | Get Quote |

For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.

The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload. Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window. The fundamental difference lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1][2] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.

## At a Glance: Key Differences



| Feature                             | Cleavable Linker                                                                                               | Non-Cleavable Linker                                                                       |
|-------------------------------------|----------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| Mechanism of Release                | Enzymatic cleavage (e.g., by<br>Cathepsin B), pH sensitivity, or<br>reduction by glutathione.[3]               | Proteolytic degradation of the antibody backbone in the lysosome.[2]                       |
| Released Payload                    | Typically the unmodified, potent parent drug.                                                                  | Payload attached to the linker<br>and an amino acid residue<br>(e.g., Lysine-SMCC-DM1).[2] |
| Plasma Stability                    | Can be susceptible to premature cleavage, depending on the linker chemistry.                                   | Generally higher, leading to a more stable ADC in circulation.                             |
| Bystander Effect                    | High potential, as the released, often membrane-permeable payload can kill neighboring antigen-negative cells. | Low to negligible, as the released payload is often charged and less membrane-permeable.   |
| Off-Target Toxicity                 | Higher potential due to premature payload release and the bystander effect.                                    | Lower potential due to higher stability and a limited bystander effect.                    |
| Efficacy in Heterogeneous<br>Tumors | Potentially more effective due to the bystander effect.                                                        | May be less effective against antigen-negative cells within the tumor.                     |

# **Quantitative Performance Data**

The choice between a cleavable and non-cleavable linker significantly influences the performance of an ADC. The following tables summarize quantitative data from preclinical studies comparing these two linker types. It is important to note that direct head-to-head comparisons with the same antibody and experimental conditions are limited in published literature. The data presented here are compiled from various sources to provide a comparative overview.

## In Vitro Cytotoxicity (IC50)



The potency of an ADC is often assessed by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency.

| ADC<br>Construct                      | Linker Type                       | Payload | Target Cell<br>Line    | Target<br>Antigen | IC50 (pM)  |
|---------------------------------------|-----------------------------------|---------|------------------------|-------------------|------------|
| Trastuzumab-<br>vc-MMAE               | Cleavable<br>(Val-Cit)            | MMAE    | SK-BR-3<br>(HER2-high) | HER2              | 8.8 - 14.3 |
| Trastuzumab-<br>MCC-DM1<br>(Kadcyla®) | Non-<br>cleavable<br>(SMCC)       | DM1     | SK-BR-3<br>(HER2-high) | HER2              | 33         |
| Anti-HER2<br>ADC                      | β-<br>galactosidase<br>-cleavable | MMAE    | HER2+ cells            | HER2              | 8.8        |
| Anti-HER2<br>ADC                      | Non-<br>cleavable                 | MMAE    | HER2+ cells            | HER2              | 609        |

Note: Direct comparison of IC50 values can be influenced by the specific payload used (e.g., MMAE vs. DM1) and the drug-to-antibody ratio (DAR).

### **Plasma Stability**

Linker stability is crucial to prevent premature payload release. The data below shows the percentage of released payload or decrease in DAR over time in plasma.



| ADC Construct                          | Linker Type                   | Species      | Incubation<br>Time | % Payload<br>Release / DAR<br>Decrease    |
|----------------------------------------|-------------------------------|--------------|--------------------|-------------------------------------------|
| Ab095-vc-MMAE                          | Cleavable (Val-<br>Cit)       | Human Plasma | 6 days             | <1%                                       |
| Ab095-vc-MMAE                          | Cleavable (Val-<br>Cit)       | Mouse Plasma | 6 days             | ~25%                                      |
| Trastuzumab-<br>Exo-Linker             | Cleavable (Exo-<br>EVC)       | Rat          | 7 days             | DAR retention<br>was superior to<br>T-DXd |
| Trastuzumab-<br>Deruxtecan (T-<br>DXd) | Cleavable<br>(GGFG)           | Rat          | 7 days             | DAR decreased<br>by ~50%                  |
| mil40-15                               | Non-cleavable<br>(Cys-linker) | Human Plasma | 7 days             | <0.01%                                    |

Note: Stability can vary significantly depending on the specific linker chemistry and the animal species used for testing.

## In Vivo Efficacy (Tumor Growth Inhibition)

The ultimate test of an ADC's effectiveness is its ability to control tumor growth in vivo.



| ADC<br>Construct                      | Linker Type                       | Payload | Xenograft<br>Model              | Dosing                  | Tumor<br>Growth<br>Inhibition<br>(TGI)                                         |
|---------------------------------------|-----------------------------------|---------|---------------------------------|-------------------------|--------------------------------------------------------------------------------|
| Anti-HER2<br>ADC                      | β-<br>galactosidase<br>-cleavable | MMAE    | Xenograft<br>Mouse Model        | 1 mg/kg,<br>single dose | 57-58%<br>reduction in<br>tumor volume                                         |
| Trastuzumab-<br>MCC-DM1<br>(Kadcyla®) | Non-<br>cleavable<br>(SMCC)       | DM1     | Xenograft<br>Mouse Model        | 1 mg/kg,<br>single dose | Not<br>statistically<br>significant                                            |
| IgG1(GH2-<br>61)-vc-MMAE              | Cleavable<br>(Val-Cit)            | MMAE    | N87 Gastric<br>Cancer           | 10 mg/kg                | Out-<br>performed<br>Trastuzumab-<br>vc-MMAE                                   |
| Trastuzumab-<br>vc-MMAE               | Cleavable<br>(Val-Cit)            | MMAE    | N87 Gastric<br>Cancer           | 10 mg/kg                | -                                                                              |
| F16-Val-Ala-<br>MMAE                  | Cleavable<br>(Val-Ala)            | MMAE    | A431<br>Epidermoid<br>Carcinoma | -                       | Exhibited the best tumor growth inhibition compared to other dipeptide linkers |
| F16-Non-<br>cleavable-<br>MMAE        | Non-<br>cleavable                 | MMAE    | A431<br>Epidermoid<br>Carcinoma | -                       | Not active                                                                     |

# **Mechanisms of Action and Experimental Workflows**

The distinct mechanisms of payload release for cleavable and non-cleavable linkers lead to different intracellular fates and downstream effects.



### **Cleavable Linker Mechanism**

Cleavable linkers are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes (e.g., cathepsins), lower pH, or a higher concentration of reducing agents like glutathione. This releases the unmodified, potent payload, which can then exert its cytotoxic effect. If the payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigennegative cells, a phenomenon known as the "bystander effect".





Click to download full resolution via product page

Mechanism of an ADC with a cleavable linker.



### Non-Cleavable Linker Mechanism

ADCs with non-cleavable linkers rely on the complete degradation of the antibody component within the lysosome of the target cell to release the payload. This process liberates the payload still attached to the linker and an amino acid residue from the antibody. This payload-linker-amino acid complex is often charged and less membrane-permeable, which limits the bystander effect but can enhance the ADC's stability and reduce off-target toxicity.





Click to download full resolution via product page

Mechanism of an ADC with a non-cleavable linker.

# **Experimental Protocols**



Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro and in vivo assays.

## In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.

#### Materials:

- Target (antigen-positive) and control (antigen-negative) cell lines
- Cell culture medium and supplements
- 96-well cell culture plates
- Test ADCs (cleavable and non-cleavable) and control antibody
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed target and control cells in 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight.
- ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies in cell culture medium. Add the solutions to the respective wells.
- Incubation: Incubate the plates for a period that allows for ADC internalization and payloadinduced cytotoxicity (typically 72-120 hours).



- MTT Addition: Add 20  $\mu$ L of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.
- Solubilization: Add 100  $\mu$ L of solubilization solution to each well and incubate overnight at 37°C in the dark.
- Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value for each ADC.



Click to download full resolution via product page

Experimental workflow for an in vitro cytotoxicity assay.

### In Vitro Bystander Effect Co-Culture Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

#### Materials:

- Antigen-positive and antigen-negative cell lines (the latter labeled with a fluorescent marker like GFP)
- Cell culture medium and supplements
- 96-well cell culture plates
- Test ADCs and controls
- Flow cytometer or high-content imaging system

#### Procedure:



- Cell Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in the same wells of a 96-well plate. The ratio can be varied (e.g., 1:1, 1:3, 3:1).
- ADC Treatment: After allowing the cells to adhere, treat the co-cultures with serial dilutions of the ADCs and appropriate controls.
- Incubation: Incubate the plates for 72 to 120 hours.
- · Quantification:
  - Flow Cytometry: Harvest cells, stain with a viability dye (e.g., Propidium Iodide), and analyze the percentage of viable and non-viable GFP-positive (antigen-negative) cells.
  - High-Content Imaging: Image the plates and quantify the number of viable GFP-positive cells.
- Data Analysis: Compare the viability of the antigen-negative cells in the ADC-treated cocultures to control wells to determine the extent of bystander killing.

## In Vivo Xenograft Tumor Model

This assay evaluates the anti-tumor efficacy of ADCs in a living organism.

### Materials:

- Immunodeficient mice (e.g., nude or SCID mice)
- Antigen-positive human tumor cells
- Test ADCs, vehicle control, and control antibody
- Calipers for tumor measurement

#### Procedure:

- Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the mice.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).



- Randomization and Treatment: Randomize mice into treatment groups and administer the treatments intravenously at specified doses and schedules.
- Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
- Efficacy Evaluation: Monitor tumor growth inhibition over time. At the end of the study, tumors can be excised and weighed.
- Data Analysis: Plot mean tumor volume versus time for each treatment group and calculate the tumor growth inhibition (TGI) as a percentage.

### Conclusion

The decision between a cleavable and a non-cleavable linker for ADC development is a nuanced one, with each strategy offering distinct advantages and disadvantages. Cleavable linkers, with their capacity to induce a potent bystander effect, are particularly promising for treating heterogeneous tumors. However, this comes with a potential for lower plasma stability and increased off-target toxicity. Conversely, non-cleavable linkers offer enhanced stability and a more favorable safety profile, making them well-suited for targeting homogenous tumors with high antigen expression. Ultimately, the optimal linker choice depends on the specific biological context of the target antigen, the nature of the tumor microenvironment, and the desired therapeutic index for the ADC. A thorough evaluation using the quantitative and methodological approaches outlined in this guide will enable researchers to make an informed decision and design the next generation of highly effective and safe antibody-drug conjugates.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Antibody–drug conjugates: Recent advances in linker chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]



- 3. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in ADC Construction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1400588#cleavable-vs-non-cleavable-linkers-for-adc-construction]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com